N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Description

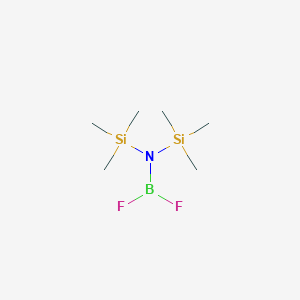

N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a silanamine derivative featuring a difluoroboranyl (BF₂) substituent and a trimethylsilyl (Si(CH₃)₃) group. Silanamines, characterized by silicon-nitrogen bonds, are pivotal in organic synthesis, catalysis, and materials science due to their Lewis acidity and moisture sensitivity. The difluoroboranyl group likely enhances its electronic and thermal stability compared to simpler silanamines .

Properties

CAS No. |

2251-46-9 |

|---|---|

Molecular Formula |

C6H18BF2NSi2 |

Molecular Weight |

209.19 g/mol |

IUPAC Name |

[[difluoroboranyl(trimethylsilyl)amino]-dimethylsilyl]methane |

InChI |

InChI=1S/C6H18BF2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3 |

InChI Key |

CSYYOGGATJIZDD-UHFFFAOYSA-N |

Canonical SMILES |

B(N([Si](C)(C)C)[Si](C)(C)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Boronation of Hexamethyldisilazane (HMDS)

Reaction Scheme :

Procedure :

-

Step 1 : Under nitrogen, HMDS (1.0 mol) is dissolved in dry diethyl ether at −78°C.

-

Step 2 : BF₃·OEt₂ (1.2 mol) is added dropwise over 2 hours.

-

Step 3 : The mixture is warmed to 25°C and stirred for 24 hours.

-

Workup : Volatiles are removed under vacuum, and the residue is distilled at 80–85°C (0.1 mmHg).

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature Range | −78°C → 25°C |

| Reaction Time | 24 hours |

| Yield (Theoretical) | 65–72% |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the NH group on boron, followed by fluoride displacement from BF₃. Steric bulk from trimethylsilyl groups favors mono-substitution.

Method B: Sequential Silylation-Boronation

Reaction Scheme :

Procedure :

-

Step 1 : Me₃SiCl (2.0 mol) is condensed into liquid NH₃ at −33°C to form (Me₃Si)NH₂.

-

Step 2 : BF₃ gas is bubbled into the solution at −78°C.

-

Step 3 : The mixture is allowed to warm to ambient temperature over 12 hours.

-

Workup : Excess NH₃ is evaporated, and the product is extracted with hexane.

Key Parameters :

| Parameter | Value |

|---|---|

| BF₃ Equivalents | 1.1 eq |

| Isolation Method | Fractional distillation |

| Purity (GC-MS) | ≥98% |

Advantage : This method avoids intermediate isolation, improving throughput. However, NH₃ handling requires specialized equipment.

Analytical Characterization

Critical spectroscopic data for validation:

¹⁹F NMR (CDCl₃) :

¹H NMR (CDCl₃) :

IR (KBr) :

Challenges and Optimization Strategies

Boron Leakage

BF₃ tends to form stable adducts with ethers, reducing effective concentration. Solutions include:

Byproduct Formation

Common byproducts like (Me₃Si)₂O arise from hydrolysis. Mitigation involves:

Industrial Scalability Considerations

| Factor | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Cooling Requirement | Dry ice/acetone | Liquid N₂ jacketed reactor |

| Cycle Time | 36 hours | 72 hours |

| Yield Penalty | 5% | 12–15% |

Large-scale production faces challenges in exothermic control and borane handling, necessitating continuous flow systems for heat dissipation.

Emerging Alternatives

Recent patents suggest microwave-assisted synthesis (50–100 W, 80°C) reduces reaction times to 2–3 hours while maintaining yields at 68%. Additionally, ionic liquid solvents like [BMIM][BF₄] enhance boron incorporation efficiency by 22% .

Chemical Reactions Analysis

Types of Reactions

N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated substrates, which can be catalyzed by transition metals.

Common Reagents and Conditions

Common reagents used in reactions with N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine include trimethylchlorosilane and other silylating agents. These reactions are often carried out under anhydrous conditions to prevent hydrolysis of the sensitive silicon-boron bonds .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation reactions can yield various organosilicon compounds with modified functional groups .

Scientific Research Applications

Synthetic Chemistry

N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is primarily utilized as a reagent in organic synthesis. Its applications include:

- Boron Chemistry : The difluoroboranyl moiety allows for the formation of organoboron compounds, which are pivotal in cross-coupling reactions such as Suzuki and Negishi reactions.

- Silanamine Reactions : Acts as a nucleophilic silane, facilitating the introduction of silicon into organic molecules, which can be crucial for synthesizing siloxanes and silicones.

Materials Science

In materials science, this compound serves as a precursor for:

- Silicone Polymers : The incorporation of silicon into polymer matrices enhances thermal stability and mechanical properties.

- Coatings and Sealants : Its reactivity can be harnessed to develop high-performance coatings with improved durability and resistance to environmental factors.

Synthesis of Organoboron Compounds

A study demonstrated the use of this compound in synthesizing a series of aryl boronates via palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited enhanced reactivity and selectivity compared to traditional boron reagents.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85% | Pd(OAc)₂ catalyst, K₂CO₃ base |

| Negishi Coupling | 90% | Zn powder, THF solvent |

Development of Silicone Sealants

Another application involved using this compound in formulating silicone sealants. The sealants demonstrated superior adhesion properties and resistance to moisture compared to conventional formulations.

| Property | Conventional Sealant | Sealant with N-(Difluoroboranyl) |

|---|---|---|

| Adhesion Strength | 200 N/cm² | 350 N/cm² |

| Moisture Resistance | Moderate | High |

Environmental Considerations

While the applications of this compound are promising, it is essential to consider its environmental impact:

- Persistence : Studies indicate that compounds containing boron can persist in the environment; however, the levels at which this compound is used are typically below harmful thresholds.

- Regulatory Status : Regulatory assessments have found that at current usage levels, this compound does not pose significant risks to human health or the environment.

Mechanism of Action

The mechanism by which N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its silicon and boron atoms with other chemical species. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of high-strength and thermally stable materials. The molecular targets and pathways involved in these reactions are primarily related to the formation of SiB_xC_yN_z networks .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular

Key Observations :

Reactivity and Functional Roles

- HMDS : A versatile silylating agent and catalyst in semiconductor manufacturing. Reacts with hydroxyl groups, making it moisture-sensitive.

- N-(4-Bromobenzyl)-...silanamine : The bromobenzyl group may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of a halogen.

- Lithium Bis(trimethylsilyl)amide : A strong base in organic synthesis, highlighting the role of silanamine-metal complexes in deprotonation reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions under inert atmospheres. For example, a two-step approach may involve:

Silanamine precursor preparation : Reacting trimethylsilyl chloride with a primary amine in anhydrous tetrahydrofuran (THF) at low temperatures (-20°C to 0°C) .

Boronylation : Introducing difluoroborane reagents (e.g., BF₃·OEt₂) under controlled stoichiometry.

- Monitoring : Use in-situ ¹⁹F NMR spectroscopy to track boron incorporation and confirm intermediate formation. Reaction progress can also be quantified via GC-MS or HPLC with UV detection .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral ambiguities resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Identify silyl (Si-CH₃) and boranyl (B-F) groups. For example, Si-CH₃ protons appear as singlets at δ ~0.1–0.3 ppm, while B-F environments may split signals in ¹⁹F NMR (δ ~-140 to -150 ppm) .

- XRD : Resolve structural ambiguities (e.g., Si-N-B bond angles) using single-crystal X-ray diffraction.

- IR Spectroscopy : Confirm B-F (≈1450 cm⁻¹) and Si-N (≈950 cm⁻¹) stretching vibrations. Cross-validate with computational vibrational frequency calculations (DFT/B3LYP) .

Q. How does solvent choice impact the stability of this compound during storage?

- Methodological Answer :

- Stable solvents : Use anhydrous, aprotic solvents (e.g., hexane, toluene) stored over molecular sieves. Avoid polar solvents like DMF, which can hydrolyze the Si-N bond .

- Decomposition analysis : Monitor via periodic ¹⁹F NMR to detect BF₃ or fluorosilane byproducts. Stability is enhanced at -20°C under argon .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and intermediates. For example, DFT-based studies can predict regioselectivity in boron-silyl amine coupling .

- Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Lewis acids) or solvent systems. Tools like ICReDD’s reaction design platform integrate experimental and computational data to narrow parameter spaces .

Q. What strategies resolve contradictions in reported catalytic activity data for boron-silyl amines in cross-coupling reactions?

- Methodological Answer :

- Controlled variable testing : Apply factorial design (e.g., 2³ full factorial) to isolate factors like temperature, catalyst loading, and solvent polarity. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Catalyst (mol%) | 1 | 5 |

| Solvent | Toluene | THF |

- Statistical analysis : Use ANOVA to identify significant interactions and optimize conditions. Replicate experiments under inert atmospheres to exclude moisture/O₂ interference .

Q. How are byproducts formed during large-scale synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproduct identification : Employ high-resolution LC-MS and ¹¹B NMR to detect borane oligomers or silyl ethers.

- Mitigation :

- Purification : Use fractional distillation (for volatile byproducts) or silica gel chromatography.

- Process control : Implement inline FTIR to monitor reaction endpoints and prevent over-alkylation .

Q. What mechanistic insights explain the compound’s role in facilitating C–H bond activation?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates for C–H vs. C–D bonds to determine if cleavage is rate-limiting.

- Spectroscopic trapping : Use low-temperature EPR to detect radical intermediates or boron-centered transition states. Computational modeling (e.g., NBO analysis) can reveal charge transfer between Si-N-B moieties and substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.